molecular formula C24H25FN4O3 B2481596 (E)-3-(4-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1396890-50-8

(E)-3-(4-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2481596
CAS No.: 1396890-50-8
M. Wt: 436.487
InChI Key: GPQHBMRJECKKHJ-CMDGGOBGSA-N
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Description

(E)-3-(4-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C24H25FN4O3 and its molecular weight is 436.487. The purity is usually 95%.
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Scientific Research Applications

Cytochrome P450 Enzyme Inhibition

The compound, with its structural resemblance to various pharmaceutical agents, might be implicated in the metabolism of drugs through the Cytochrome P450 (CYP) system. Specific CYP isoforms are responsible for the metabolism of a wide range of drugs, and understanding the selectivity and potency of inhibitors, including compounds similar to the one mentioned, is crucial for predicting drug-drug interactions in polypharmacy scenarios (Khojasteh et al., 2011).

Importance in DNA Interaction Studies

Minor Groove Binder Analogs

The chemical structure of the compound suggests potential interaction with the DNA minor groove, similar to Hoechst 33258 and its analogs. These compounds are vital in research for understanding DNA sequence recognition and binding, serving as models for rational drug design (Issar & Kakkar, 2013).

Contributions to Antitubercular Research

Isoniazid Derivatives in TB Treatment

The structural complexity and potential bioactivity of the compound may contribute to the field of tuberculosis treatment, similar to how modifications of isoniazid and related compounds have been explored for their potent anti-tubercular activities (Asif, 2014).

Pharmacological Profile of Structural Analogs

Stereochemistry in CNS Agents

The detailed structure of the compound suggests the possibility of stereoisomerism impacting its pharmacological profile, akin to the stereochemistry of phenylpiracetam and its derivatives, which has significant implications in facilitating memory processes and cognitive functions (Veinberg et al., 2015).

Involvement in Central Nervous System (CNS) Activity

Functional Chemical Groups in CNS Drugs

The intricate molecular structure of the compound may align with functional chemical groups known to influence CNS activity. Research in identifying these groups aids in the synthesis of compounds with potential CNS activity, offering a pathway for novel CNS drug development (Saganuwan, 2017).

Role in Nucleobase and Nucleoside Chemistry

Bioactive Furanyl- or Thienyl-Substituted Compounds

Given its structural attributes, the compound could be significant in the synthesis and study of bioactive molecules containing furan and thiophene units, crucial in medicinal chemistry for their roles in antiviral, antitumor, and antimycobacterial actions (Ostrowski, 2022).

Properties

IUPAC Name

5-(4-fluorophenyl)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O3/c1-28-22(15-21(27-28)18-4-6-19(25)7-5-18)24(31)26-16-17-10-12-29(13-11-17)23(30)9-8-20-3-2-14-32-20/h2-9,14-15,17H,10-13,16H2,1H3,(H,26,31)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQHBMRJECKKHJ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCN(CC3)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCN(CC3)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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